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Compound of Interest

Compound Name: 5,6-Dichloropicolinonitrile

Cat. No.: B169704

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the design and
synthesis of novel molecular entities with tailored properties are paramount. Heterocyclic
compounds form the backbone of a vast array of pharmaceuticals and functional materials.
Among these, pyridine derivatives hold a privileged position due to their prevalence in
biologically active molecules and their versatile chemical reactivity. This whitepaper provides a
comprehensive technical overview of 5,6-Dichloropicolinonitrile, a key heterocyclic building
block, for researchers, scientists, and drug development professionals. Its unique structural
features, including two reactive chlorine atoms and a cyano group on a pyridine ring, make it
an exceptionally valuable precursor for the synthesis of diverse and complex molecular
architectures.

Chemical and Physical Properties

5,6-Dichloropicolinonitrile, also known by its synonyms 2-Cyano-5,6-dichloropyridine and
5,6-dichloro-2-Pyridinecarbonitrile, is a halogenated pyridine derivative that serves as a
versatile intermediate in organic synthesis.[1]
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Property Value Reference(s)

CAS Number 185107-64-6 [2]

Molecular Formula CeH2CI2N2 [2]

Molecular Weight 173.00 g/mol [2]
5,6-dichloropyridine-2-

IUPAC Name o [2]
carbonitrile

White to light yellow crystalline

Appearance [3]
powder

Melting Point 98-103 °C [4]

Boiling Point Not available

B Soluble in common organic
Solubility vent
solvents

Spectroscopic Data

The structural elucidation of 5,6-Dichloropicolinonitrile and its derivatives relies on standard
spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.
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Technique

Data

Reference(s)

1H NMR

Aromatic protons typically
appear in the range of o 7.0-
9.0 ppm.

[3](5]

13C NMR

Aromatic carbons typically
appear in the range of 6 110-
160 ppm. The carbon of the
cyano group appears around o
115-120 ppm.

[3][5]

Infrared (IR)

Characteristic peaks include
C=N stretching (around 2230
cm~1), C-Cl stretching (around
700-850 cm™1), and aromatic
C=C and C=N stretching
(1400-1600 cm™1).

[6]

Mass Spectrometry (MS)

The mass spectrum will show
a characteristic isotopic pattern
for the molecular ion due to the
presence of two chlorine

atoms.

[7]

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of 5,6-Dichloropicolinonitrile is not readily

available in the public domain, a plausible synthetic route can be inferred from the synthesis of

related compounds such as 5,6-dichloronicotinic acid.[8] A potential pathway could involve the

chlorination and subsequent cyanation of a suitable picoline precursor.

The reactivity of 5,6-Dichloropicolinonitrile is dominated by the two chlorine substituents and

the cyano group, making it a versatile building block for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the

chlorine atoms towards nucleophilic aromatic substitution (SNAr). This allows for the facile
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introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to
generate diverse libraries of substituted picolinonitriles. The regioselectivity of the substitution
can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the
chlorine at the 6-position is more susceptible to nucleophilic attack due to the para-relationship
with the electron-withdrawing cyano group.

Suzuki-Miyaura Cross-Coupling

The chlorine atoms on the pyridine ring can participate in palladium-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura coupling.[9][10][11] This enables the formation of
carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties. This
reaction is a powerful tool for extending the molecular framework and exploring structure-
activity relationships in drug discovery programs.

Applications in Drug Discovery and Materials
Science

The unique chemical reactivity of 5,6-Dichloropicolinonitrile makes it a valuable starting
material for the synthesis of compounds with a wide range of biological activities and material
properties.

Anticancer Agents and Kinase Inhibitors

Pyridine-based scaffolds are prevalent in a multitude of approved drugs and clinical candidates,
particularly in oncology. Derivatives of dichlorinated pyridines have shown promise as inhibitors
of various protein kinases that are implicated in cancer cell proliferation and survival. These
include Cyclin-Dependent Kinases (CDKs), Rho-kinases (ROCK), and Pim-1 kinase.[5][8][12]
The ability to readily modify the 5,6-Dichloropicolinonitrile core through SNAr and cross-
coupling reactions allows for the systematic optimization of potency and selectivity against
these important therapeutic targets.

Agrochemicals

Halogenated pyridine derivatives are also key components in the agrochemical industry,
serving as precursors to herbicides, insecticides, and fungicides. The reactivity of 5,6-
Dichloropicolinonitrile can be exploited to synthesize novel agrochemicals with improved
efficacy and environmental profiles.
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Materials Science

The rigid, aromatic structure of the pyridine ring, combined with the potential for
functionalization, makes 5,6-Dichloropicolinonitrile an interesting building block for the
development of novel organic materials. Its derivatives could find applications in areas such as
organic light-emitting diodes (OLEDS), sensors, and polymers with tailored electronic and
photophysical properties.

Experimental Protocols

The following are detailed, representative experimental protocols for key reactions involving
5,6-Dichloropicolinonitrile. Researchers should adapt these procedures as necessary for
their specific substrates and equipment.

General Procedure for Nucleophilic Aromatic
Substitution with an Amine

Materials:

o 5,6-Dichloropicolinonitrile

e Amine nucleophile (e.g., morpholine, piperidine, aniline)
e Base (e.g., K2COs, EtsN, or DIPEA)

e Solvent (e.g., DMF, DMSO, or NMP)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:
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» To a stirred solution of 5,6-Dichloropicolinonitrile (1.0 eq) in the chosen solvent (e.g.,
DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

e Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and
monitor the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction mixture to room temperature and pour it into water.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., hexane/ethyl acetate) to afford the desired amino-substituted picolinonitrile
derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

5,6-Dichloropicolinonitrile

 Aryl or heteroaryl boronic acid

o Palladium catalyst (e.g., Pd(PPhs)4, Pd(dppf)Cl2)
e Base (e.g., K2COs, Cs2CO0s3, K3POa4)

e Solvent (e.g., Dioxane/water, Toluene, DMF)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate

« Silica gel for column chromatography
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Procedure:

¢ In a reaction vessel, combine 5,6-Dichloropicolinonitrile (1.0 eq), the boronic acid (1.2-1.5
eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).

o Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
o Add the degassed solvent system.

e Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the
starting material is consumed (monitor by TLC or LC-MS).[13]

e Cool the reaction to room temperature and dilute with water.
o Extract the mixture with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.[13]

o Purify the crude product by flash column chromatography on silica gel to afford the desired
aryl-substituted picolinonitrile.[13]

Quantitative Data

The following tables summarize representative quantitative data for reactions and biological
activities of compounds derived from or related to 5,6-Dichloropicolinonitrile.

Table 1: Representative Yields for Nucleophilic Aromatic Substitution Reactions
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Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions
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Table 3: Biological Activity of Representative Pyridine-based Kinase Inhibitors

© 2025 BenchChem. All rights reserved. 9/15

Tech Support


https://pdfs.semanticscholar.org/da7b/3cb4b856825e0b27c6d1e39779d83ed8edb5.pdf
https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl4_26840732
https://pmc.ncbi.nlm.nih.gov/articles/PMC10978044/
https://www.rsc.org/suppdata/c8/gc/c8gc00860d/c8gc00860d1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Compound ] )

Target Kinase Cell Line ICs0 (UM) Reference(s)
Class
Aminopyrimidine  CDK2 Various 0.1-5 [12]
Dichlorobenzimid ]

BRAF Various 1.72-2.76 [18]
azole
Pyrido[2,3-

o PIM-1 MCF-7 0.0143 [8]

d]pyrimidine
Dicyanopyridine Various Various 10-¢-10-8M [6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways that can be targeted by derivatives of 5,6-Dichloropicolinonitrile.

© 2025 BenchChem. All rights reserved.

10/15

Tech Support


https://en.wikipedia.org/wiki/PIM1
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1443784/full
https://patents.google.com/patent/CN102675196A/en
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dichloro-2-cyanopyridine
https://www.benchchem.com/product/b169704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

-

Receptor Tyrosine Kinase (RTK)

?
?

Cyclin D / CDK4/6

transcription
Cyclin E CDK2 —@

Cyclin E / CDK2

P
5,6-Dichloropicolinonitrile
Derivative

G1/S Phase Transition

DNA Replication

Click to download full resolution via product page

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.
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Caption: PIM-1 Kinase Signaling Pathway.
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Caption: Rho-kinase (ROCK) Signaling Pathway.

Conclusion
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5,6-Dichloropicolinonitrile is a highly versatile and valuable heterocyclic building block with
significant potential in drug discovery, agrochemicals, and materials science. Its readily tunable
reactivity, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-
coupling reactions, provides a robust platform for the synthesis of diverse and complex
molecular structures. The demonstrated biological activities of related pyridine derivatives
against key therapeutic targets underscore the importance of this scaffold in the development
of novel therapeutic agents. This technical guide provides a solid foundation for researchers to
explore the full potential of 5,6-Dichloropicolinonitrile in their respective fields of research
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

mdpi.com [mdpi.com]

creative-diagnostics.com [creative-diagnostics.com]
researchgate.net [researchgate.net]

1.
2.
3.

e 4. rsc.org [rsc.org]
5. rsc.org [rsc.org]
6.

3,5-Dichloro-2-cyanopyridine | C6H2CI2N2 | CID 2769699 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 7. drugsandalcohol.ie [drugsandalcohol.ie]

e 8. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-
trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

* 9. bocsci.com [bocsci.com]

e 10. elgenelim.com [elgenelim.com]

e 11. creative-diagnostics.com [creative-diagnostics.com]
e 12. PIM1 - Wikipedia [en.wikipedia.org]

e 13. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.benchchem.com/product/b169704?utm_src=pdf-body
https://www.benchchem.com/product/b169704?utm_src=pdf-body
https://www.benchchem.com/product/b169704?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2073-4425/14/2/272
https://www.creative-diagnostics.com/rock-signaling-pathway.htm
https://www.researchgate.net/figure/A-1-H-NMR-and-B-13-C-NMR-spectra-of-Peak-1-from-Fraction-6-of-the-DCM-extract-C_fig1_248391986
https://www.rsc.org/suppdata/c6/ra/c6ra03192g/c6ra03192g1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra15339a/c6ra15339a1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dichloro-2-cyanopyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dichloro-2-cyanopyridine
https://www.drugsandalcohol.ie/41978/1/5-6-Dichloro-Desmethylchlorphine-New-Drug-Monograph-NPS-Discovery.pdf
https://patents.google.com/patent/CN102675196A/en
https://patents.google.com/patent/CN102675196A/en
https://www.bocsci.com/rho-rock-signaling-pathway.html
https://www.elgenelim.com/wp-content/uploads/2020/08/Tadesse-CDK2-DrugDevt20.pdf
https://www.creative-diagnostics.com/cdk-signaling-pathway.htm
https://en.wikipedia.org/wiki/PIM1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734217/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
e 15. researchgate.net [researchgate.net]

e 16. Synthesis of 2-arylpyridines by the Suzuki—Miyaura cross-coupling of PyFluor with
hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

e 17.rsc.org [rsc.org]

e 18. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic
target [frontiersin.org]

 To cite this document: BenchChem. [5,6-Dichloropicolinonitrile: A Versatile Heterocyclic
Scaffold for Modern Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169704#5-6-dichloropicolinonitrile-as-a-heterocyclic-
building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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